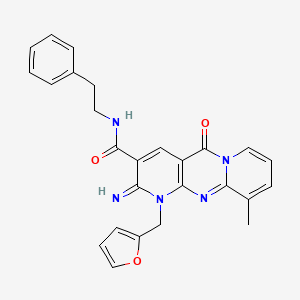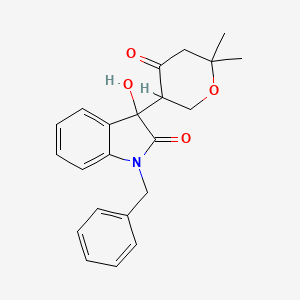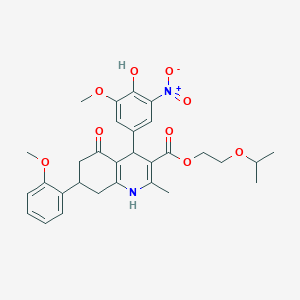![molecular formula C28H29N5 B11603644 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603644.png)
1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazole derivatives This compound is characterized by its unique structure, which includes an isopropyl group, a phenylpropenyl group, and a piperazino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3]Benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a][1,3]benzimidazole core.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Attachment of the Piperazino Moiety: The piperazino group is typically introduced through nucleophilic substitution reactions.
Addition of the Phenylpropenyl Group: The phenylpropenyl group is added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
化学反応の分析
Types of Reactions
3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and cyanide salts are commonly employed under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- 3-ISOPROPYL-1-{4-(4-METHYLBENZYL)-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 3-ISOPROPYL-1-{4-(2-PYRIDINYL)-1-PIPERAZINYL}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 3-ISOPROPYL-1-(4-METHYL-1-PIPERAZINYL)PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
Uniqueness
3-ISOPROPYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural features, such as the phenylpropenyl group and the cyanide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C28H29N5 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H29N5/c1-21(2)23-19-27(33-26-13-7-6-12-25(26)30-28(33)24(23)20-29)32-17-15-31(16-18-32)14-8-11-22-9-4-3-5-10-22/h3-13,19,21H,14-18H2,1-2H3/b11-8+ |
InChIキー |
KQNCLRAGUGVNOQ-DHZHZOJOSA-N |
異性体SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C#N |
正規SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC=CC5=CC=CC=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11603571.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603572.png)
![2-[benzyl(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B11603581.png)
![2-(4-hydroxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11603585.png)

![2,4-dichloro-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11603594.png)
![1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11603606.png)


![(4E)-4-{[(3-methoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11603621.png)
![(2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603623.png)

![4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603629.png)
![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603637.png)
